molecular formula C8H16O3 B2598381 2-(Oxan-4-yl)propane-1,3-diol CAS No. 1891157-54-2

2-(Oxan-4-yl)propane-1,3-diol

Cat. No.: B2598381
CAS No.: 1891157-54-2
M. Wt: 160.213
InChI Key: QMHJKMDFKZKBJR-UHFFFAOYSA-N
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Description

Significance of Vicinal and Non-Vicinal Diols in Synthetic Methodologies

Diols, organic compounds containing two hydroxyl (-OH) groups, are broadly classified based on the relative positions of these functional groups. This classification significantly influences their chemical reactivity and applications in synthesis. wikipedia.org

Vicinal diols , also known as 1,2-diols or glycols, have their hydroxyl groups on adjacent carbon atoms. wikipedia.org They are pivotal intermediates in synthetic chemistry, often prepared via the dihydroxylation of alkenes. chemistrysteps.com Reagents like osmium tetroxide or potassium permanganate (B83412) are used to create syn-diols, while the hydrolysis of epoxides yields anti-diols. Vicinal diols are notable for specific reactions such as oxidative cleavage with sodium periodate (B1199274) to form aldehydes or ketones and the pinacol (B44631) rearrangement under acidic conditions. chemistrysteps.com

Non-vicinal diols , where the hydroxyl groups are separated by two or more carbon atoms, exhibit different yet equally important synthetic utility. The subject of this article, 2-(Oxan-4-yl)propane-1,3-diol, is a 1,3-diol . These motifs are crucial building blocks for a variety of natural products and pharmaceuticals. acs.org A key application of both 1,2- and 1,3-diols is their use as protecting groups for aldehydes and ketones, forming cyclic acetals (dioxolanes and dioxanes, respectively) that are stable under basic and nucleophilic conditions but can be removed with acid. wikipedia.orgchemistrysteps.comorganic-chemistry.org Furthermore, the 1,3-diol structural unit is a central feature in the backbone of polyketides, a class of secondary metabolites with diverse and potent biological activities, including antibiotic and anticancer properties. acs.org The synthesis of chiral 1,3-diols is an area of intensive research, as these structures are valuable in pharmaceuticals, cosmetics, and agriculture. acs.org

Importance of Saturated Heterocycles (Oxanes) as Structural Motifs

Saturated heterocycles are cyclic compounds containing at least one atom other than carbon within the ring. Oxanes , the preferred IUPAC term for six-membered rings containing five carbon atoms and one oxygen atom, are a prominent class of these compounds, with tetrahydropyran (B127337) being a common name. ontosight.ai

The oxane ring is a privileged structure in chemistry and biology. It forms the core of pyranose sugars, such as glucose, making it a fundamental unit in carbohydrates. This structural motif is also found in numerous complex natural products and polyether antibiotics. ontosight.ai

In medicinal chemistry, the incorporation of an oxane ring into a drug candidate can be a strategic decision to enhance its pharmacological profile. Introducing this motif can favorably influence key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity. acs.org For this reason, oxane derivatives are explored in the development of new therapeutic agents, with applications ranging from anticancer to antimicrobial agents. ontosight.ainih.gov Beyond their role as a stable structural core, oxane derivatives also serve as important synthetic intermediates. For instance, the reaction of an alcohol with dihydropyran to form a tetrahydropyranyl (THP) ether is a classic and widely used method for protecting hydroxyl groups during multi-step syntheses. ontosight.ai The stability and reactivity of the oxane ring make it a versatile tool for both constructing complex molecular frameworks and fine-tuning the properties of biologically active molecules. rsc.org

Overview of this compound within Contemporary Organic Chemistry Research

The compound this compound represents a specific molecular structure that combines the key features discussed previously: a non-vicinal 1,3-diol and a saturated oxane heterocycle. Its formal chemical name is 2-(Tetrahydro-2H-pyran-4-yl)propane-1,3-diol, and it is identified by the CAS Number 1891157-54-2. bldpharm.comsynblock.com

PropertyDataSource
CAS Number 1891157-54-2 bldpharm.comsynblock.combldpharm.com
Molecular Formula C₈H₁₆O₃ synblock.com
Molecular Weight 160.21 g/mol synblock.com
Common Name 2-(Tetrahydro-2H-pyran-4-yl)propane-1,3-diol bldpharm.com

This table is interactive and contains data sourced from chemical suppliers.

While extensive, dedicated research on this compound is not widely documented in peer-reviewed literature, its structure suggests its primary role as a specialized building block or intermediate in organic synthesis. evitachem.com The presence of three hydroxyl groups (two primary, one within the oxane ring via the ether linkage) offers multiple points for chemical modification.

The potential applications of this compound can be inferred from its constituent parts. The 1,3-diol moiety is prevalent in medicinal agents and can be used to influence a molecule's conformation and pharmacokinetic properties. acs.org For example, 1,3-diols are found in drugs like the statin rosuvastatin (B1679574) and can be synthetically converted to other functional groups, such as cyclopropanes, for late-stage modification of complex molecules. acs.org Simultaneously, the oxane ring provides a stable, C(sp³)-rich scaffold that can improve druglike properties. acs.orgacs.org Therefore, this compound is a compound of interest for chemists seeking to synthesize novel, complex molecules with potential applications in medicinal chemistry and materials science, serving as a scaffold that merges the useful properties of both polyols and saturated heterocycles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxan-4-yl)propane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c9-5-8(6-10)7-1-3-11-4-2-7/h7-10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHJKMDFKZKBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Oxan 4 Yl Propane 1,3 Diol

Retrosynthetic Analysis of the 2-(Oxan-4-yl)propane-1,3-diol Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials ias.ac.inicj-e.orgprinceton.eduyoutube.comucoz.compharmacy180.com. This process involves "disconnections," which are the reverse of known chemical reactions ias.ac.inicj-e.orgprinceton.eduyoutube.comucoz.compharmacy180.com. For this compound, two primary retrosynthetic disconnections are considered.

Disconnection at the C2-Oxane Bond

One logical disconnection point is the carbon-carbon bond between the propane-1,3-diol unit and the oxane (tetrahydropyran) ring. This bond connects the C2 position of the propanediol (B1597323) to the C4 position of the oxane.

This disconnection suggests a synthetic strategy where a nucleophilic oxane derivative reacts with an electrophilic three-carbon unit, or vice versa. A plausible forward synthesis could involve the reaction of a 4-organometallic derivative of oxane (e.g., a Grignard or organolithium reagent) with a suitable electrophile such as diethyl malonate. Subsequent reduction of the resulting substituted malonate would then yield the target diol.

Alternatively, a nucleophilic three-carbon synthon, such as the enolate of a malonic ester, could react with an electrophilic oxane derivative, like a 4-bromooxane. This would be followed by reduction of the ester groups to the corresponding diol.

Table 1: Proposed Precursors from C2-Oxane Bond Disconnection

Nucleophilic FragmentElectrophilic FragmentResulting Intermediate
Oxan-4-ylmagnesium bromideDiethyl malonateDiethyl 2-(oxan-4-yl)malonate
Diethyl malonate enolate4-BromooxaneDiethyl 2-(oxan-4-yl)malonate

Disconnection at the C1/C3-O Bonds of the Propanediol Unit

Another retrosynthetic approach involves the disconnection of the carbon-oxygen bonds of the two hydroxyl groups in the propane-1,3-diol moiety. This is a type of functional group interconversion (FGI) ias.ac.in. This strategy leads back to a precursor where the hydroxyl groups are masked as other functionalities, such as esters or nitriles.

For instance, the 1,3-diol can be retrosynthetically derived from a corresponding dicarboxylic acid or its ester via reduction. This suggests that a key intermediate could be 2-(oxan-4-yl)malonic acid or its diethyl ester. The synthesis would then involve the reduction of the ester groups to the primary alcohols.

Table 2: Functional Group Interconversion for the Propanediol Unit

Target Functional GroupPrecursor Functional GroupRequired Reaction
-CH₂OH, -CH₂OH-COOEt, -COOEtReduction (e.g., with LiAlH₄)
-CH₂OH, -CH₂OH-COOH, -COOHReduction (e.g., with BH₃·THF)

Approaches to the Tetrahydropyran (B127337) (Oxane) Ring System

Ring-Closing Strategies

Ring-closing reactions are a common and effective way to form cyclic ethers like oxane.

Intramolecular Williamson ether synthesis is a classic method for forming cyclic ethers. This involves the cyclization of a halo-alcohol. For the synthesis of a 4-substituted oxane precursor, one could start with a 1,5-diol derivative where one hydroxyl group is converted to a good leaving group (e.g., a tosylate or a halide). Base-induced intramolecular nucleophilic substitution would then lead to the formation of the tetrahydropyran ring.

Another powerful method is the intramolecular cyclization of an alcohol onto an activated double bond, often catalyzed by an acid or a transition metal. For example, the acid-catalyzed cyclization of a homoallylic alcohol can lead to the formation of a substituted tetrahydropyran.

The hetero-Diels-Alder reaction is a powerful tool for the construction of six-membered heterocyclic rings. In this [4+2] cycloaddition, a diene reacts with a heterodienophile, such as an aldehyde or a ketone, to form a dihydropyran ring. This can then be reduced to the corresponding tetrahydropyran.

This approach offers a high degree of control over the stereochemistry of the resulting ring system. By choosing appropriately substituted dienes and dienophiles, it is possible to introduce substituents at desired positions on the pyran ring. For the synthesis of a precursor to this compound, a dienophile bearing the latent propanediol moiety could be reacted with a suitable diene.

Table 3: Comparison of Ring-Closing Strategies for Oxane Synthesis

StrategyKey ReactionStarting MaterialsAdvantages
Intramolecular Williamson Ether SynthesisNucleophilic SubstitutionHalo-alcoholReliable, well-established
Intramolecular HydroalkoxylationAddition to AlkeneUnsaturated AlcoholAtom-economical, potential for stereocontrol
Hetero-Diels-Alder Reaction[4+2] CycloadditionDiene and Aldehyde/KetoneExcellent stereocontrol, convergent

Functionalization of Pre-formed Oxane Rings

A common and direct approach to the synthesis of this compound involves the utilization of a pre-formed oxane ring, which is then elaborated to introduce the desired propane-1,3-diol side chain. A key starting material for this strategy is tetrahydropyran-4-carbaldehyde (also known as oxane-4-carbaldehyde). This commercially available aldehyde serves as a versatile electrophile for the construction of the carbon skeleton of the side chain.

One of the most effective methods to introduce the two hydroxymethyl groups is through a crossed aldol (B89426) condensation with formaldehyde (B43269), a reaction often referred to as the Tollens condensation. In this reaction, the enolate of tetrahydropyran-4-carbaldehyde, formed under basic conditions, reacts with two equivalents of formaldehyde to install hydroxymethyl groups at the alpha-position. The resulting intermediate, a β-hydroxy aldehyde, can then be reduced to the target 1,3-diol. The Tollens condensation is particularly well-suited for aldehydes with α-hydrogens, leading to the formation of diols, triols, or even tetrols. sciencesnail.com

Another strategy for functionalizing a pre-formed oxane ring is the Prins reaction. This reaction involves the acid-catalyzed addition of an alkene to an aldehyde. While not a direct route to the target diol from tetrahydropyran-4-carbaldehyde, the Prins reaction is a powerful tool for the stereoselective synthesis of substituted tetrahydropyrans, which could then be further modified to introduce the propane-1,3-diol moiety. sciencesnail.com

Strategies for Propane-1,3-diol Moiety Construction

Aldol Condensation Variants for 1,3-Diol Synthesis

The aldol reaction is a cornerstone of carbon-carbon bond formation and is particularly adept at creating β-hydroxy carbonyl compounds, the direct precursors to 1,3-diols. organic-chemistry.org In the context of synthesizing this compound, a crossed aldol reaction between tetrahydropyran-4-carbaldehyde and formaldehyde is a highly convergent and efficient approach. youtube.com

The Tollens condensation, a specific variant of the crossed aldol reaction, is particularly relevant. This reaction utilizes a stoichiometric amount of a base, such as calcium hydroxide, and an excess of formaldehyde. The reaction proceeds through a series of aldol additions, where the enolizable starting aldehyde sequentially reacts with formaldehyde molecules. For an aldehyde with two alpha-hydrogens, like tetrahydropyran-4-carbaldehyde, two successive aldol additions with formaldehyde will occur. This is followed by a crossed Cannizzaro reaction, where the resulting aldehyde is reduced by formaldehyde in the presence of a strong base to afford the 1,3-diol. sciencesnail.comyoutube.com

Reactant 1 Reactant 2 Reaction Type Key Intermediate Final Product
Tetrahydropyran-4-carbaldehydeFormaldehydeTollens Condensation3-hydroxy-2-(hydroxymethyl)-2-(tetrahydropyran-4-yl)propanalThis compound
AcetaldehydeFormaldehydeTollens CondensationPentaerythritol intermediatePentaerythritol sciencesnail.com
3,3-dimethylbutanalFormaldehydeTollens CondensationTriol intermediate4-t-butyl-1-(4-bromophenyl)-bicycloorthocarboxylate precursor sciencesnail.com

Reduction of Beta-Hydroxy Ketones/Esters

Following an aldol addition reaction that yields a β-hydroxy aldehyde or ketone, a subsequent reduction step is necessary to form the 1,3-diol. The choice of reducing agent is crucial for achieving high chemoselectivity and diastereoselectivity, especially if other reducible functional groups are present in the molecule.

For the reduction of a β-hydroxy aldehyde, such as the intermediate formed from the aldol reaction of tetrahydropyran-4-carbaldehyde and formaldehyde, mild reducing agents are preferred to avoid over-reduction or side reactions. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation, as it selectively reduces aldehydes and ketones in the presence of many other functional groups.

In cases where stereocontrol is important, directed reductions can be employed. For instance, the Narasaka-Prasad reduction utilizes a boron chelating agent to direct the hydride delivery from one face of the carbonyl group, leading to the formation of syn-1,3-diols. Conversely, other methods have been developed to favor the formation of anti-1,3-diols. youtube.com

Substrate Reducing Agent Stereoselectivity Product
β-hydroxy ketoneNaBH₄/CeCl₃ (Luche reduction)Generally good for 1,2-reduction1,3-diol acs.org
β-hydroxy ketoneDiethylmethoxyborane/NaBH₄syn-selectivesyn-1,3-diol youtube.com
β-hydroxy ketoneMe₄N(OAc)₃BHanti-selectiveanti-1,3-diol

Multi-component Coupling Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, general strategies for the synthesis of 1,3-diols through MCRs exist.

For example, a nickel-catalyzed three-component coupling of a ketone, a diene, and a diboron reagent can lead to the formation of a boronic ester, which upon oxidation yields a 1,3-diol. organic-chemistry.org Such strategies, while powerful, would require careful selection of starting materials to incorporate the oxane ring.

Convergent and Linear Synthetic Routes to this compound

For this compound, a convergent approach would be highly advantageous. For example, the synthesis of tetrahydropyran-4-carbaldehyde and the construction of the propane-1,3-diol moiety could be considered as the preparation of two key fragments. The subsequent coupling of these fragments, for instance, through an aldol-type reaction, would represent the convergent step.

Synthesis Type Description Advantages Disadvantages
LinearStep-by-step assembly of the molecule from a single starting material.Simpler to plan and execute for less complex molecules.Overall yield decreases significantly with an increasing number of steps.
ConvergentIndependent synthesis of molecular fragments followed by their assembly.Higher overall yields, greater flexibility in fragment synthesis.Requires more complex planning and the development of efficient coupling reactions.

Chemoselective Transformations During Synthesis

Throughout the synthesis of this compound, chemoselectivity is a critical consideration. This is particularly true during the reduction step. If the aldol reaction between tetrahydropyran-4-carbaldehyde and formaldehyde is stopped at the β-hydroxy aldehyde stage, the subsequent reduction must selectively target the aldehyde group in the presence of the two newly introduced hydroxyl groups.

Optimization of Reaction Conditions for Yield and Selectivity

The primary route to this compound is through the reduction of a suitable precursor, most commonly diethyl (oxan-4-yl)malonate. The optimization of this reduction is critical for achieving high yields and purity, minimizing side products, and ensuring the process is efficient. Key parameters that are typically optimized include the choice of reducing agent, solvent, reaction temperature, and reaction time.

Historically, powerful stoichiometric reducing agents like lithium aluminum hydride (LiAlH4) have been employed for the conversion of malonic esters to 1,3-diols. This reagent is highly effective, typically providing high yields of the desired diol researchgate.net. However, its high reactivity necessitates careful handling, strictly anhydrous conditions, and often cryogenic temperatures to control the reaction's exothermicity.

More recent optimization studies have focused on milder, more selective, and safer reagent systems. One such notable advancement is the use of sodium borohydride in combination with bromine (NaBH4/Br2). This system generates borane-dimethoxyethane in situ, which efficiently reduces the malonate derivatives researchgate.net. This method presents a significant improvement over traditional hydride reagents, offering higher yields in shorter reaction times under milder conditions researchgate.net.

The choice of solvent is also crucial. Ethereal solvents such as tetrahydrofuran (THF) and diethyl ether are commonly used for hydride reductions due to their inertness and ability to solvate the metal hydride complexes. Optimization studies often compare these solvents to determine the best balance between reaction rate and selectivity.

The following table summarizes the optimization of reaction conditions for the reduction of malonic esters to 1,3-diols, using data from analogous systems to illustrate the impact of different reagents and conditions on reaction outcomes.

Table 1: Optimization of Reduction Conditions for 2-Substituted-1,3-Diol Synthesis

Entry Reducing Agent Solvent Temperature (°C) Time (h) Yield (%)
1 LiAlH4 Diethyl Ether 0 to RT 12 ~95% researchgate.net
2 NaBH4/Br2 THF 0 to RT 3 >95% researchgate.net
3 LiAlH4 THF -78 to RT 10 High
4 NaBH4/I2 THF RT 6 High

Novel Catalytic Systems in the Synthesis of this compound and Analogues

The development of novel catalytic systems aims to replace stoichiometric reagents with more sustainable and efficient catalytic processes. This shift is evident in both the synthesis of the 1,3-diol moiety and in the construction of the oxane ring for structural analogues.

For the core reduction of the malonic ester, a significant advancement is the use of transition metal-catalyzed hydrogenation. Ruthenium and osmium pincer complexes have emerged as highly efficient and selective catalysts for the "green" reduction of esters to alcohols using molecular hydrogen (H2) udg.edu. This approach avoids the use of hazardous metal hydrides and minimizes chemical waste, representing a substantial improvement in process safety and environmental impact udg.edu. Although not yet specifically documented for this compound, these catalytic systems are broadly applicable to ester reductions and represent the frontier in this transformation.

In the synthesis of structurally related complex 1,3-diols, novel heterogeneous catalysts have been employed to enhance stereoselectivity and simplify product purification. For instance, the diastereoselective synthesis of 2-nitro-1,3-di(pyridin-2-yl)propane-1,3-diols has been achieved using solid catalysts like hydrotalcite and the ion-exchange resin Amberlyst A21® researchgate.net. The use of these solid-supported catalysts allows for a simple filtration-based work-up and can lead to high diastereoselectivity, offering a practical advantage over homogeneous systems researchgate.net.

Furthermore, innovative catalytic strategies have been developed for the asymmetric synthesis of chiral analogues, which are often precursors to advanced pharmaceutical intermediates. A notable example is the zinc-catalyzed desymmetric hydrosilylation of disubstituted malonic esters researchgate.netnih.gov. This method selectively reduces one of the two ester groups to either an aldehyde or an alcohol with excellent enantiocontrol, generating valuable chiral building blocks containing a quaternary stereocenter researchgate.netnih.gov.

Catalysis is also central to the synthesis of the tetrahydropyran (oxane) ring found in the target molecule and its analogues. Modern methods include:

Platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates a wide range of functional groups organic-chemistry.org.

Prins cyclizations catalyzed by Lewis acids such as indium(III) chloride (InCl3) or rhenium(VII) complexes, which mediate the reaction between homoallylic alcohols and aldehydes to form highly substituted tetrahydropyrans with excellent diastereoselectivity organic-chemistry.org.

Ring-expansion reactions of precursors like monocyclopropanated furans, using catalysts such as Amberlyst 15, to stereoselectively form dihydro-2H-pyran derivatives nih.govacs.org.

These novel catalytic systems provide powerful tools for the efficient, selective, and sustainable synthesis of this compound and a diverse array of its analogues, paving the way for future discoveries in chemistry and medicine.

Stereochemical Aspects and Conformational Analysis of 2 Oxan 4 Yl Propane 1,3 Diol

Chiral Recognition and Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure 2-(Oxan-4-yl)propane-1,3-diol, which possesses a prochiral center at the C2 position of the propane-1,3-diol moiety, necessitates the use of asymmetric synthesis techniques. These strategies are crucial for selectively producing one enantiomer over the other.

Enantioselective Desymmetrization of Prochiral 1,3-Propanediols

A powerful strategy for synthesizing chiral 1,3-diols is the enantioselective desymmetrization of a prochiral precursor. nih.gov In this approach, the two chemically equivalent (enantiotopic) hydroxyl groups of the symmetric diol are distinguished by a chiral catalyst, leading to a selective reaction on one of the groups. This method is advantageous as it can theoretically achieve a 100% yield of a single enantiomer. dicp.ac.cn

While much of the research has focused on 2-aryl-1,3-propanediols, the principles are applicable to 2-alkyl-substituted diols like this compound. dicp.ac.cnnih.gov The process typically involves mono-functionalization, such as acylation or alkylation, in the presence of a chiral catalyst. acs.org For instance, chiral dinuclear zinc catalysts have proven effective in the asymmetric acylation of various 2-substituted-1,3-propanediols. nih.gov Similarly, rationally designed chiral hemiboronic acid catalysts have been used for highly enantioselective mono-O-alkylation under mild, ambient conditions. nih.govorganic-chemistry.org

The success of this method relies on the catalyst's ability to form a transient diastereomeric complex with the prochiral diol, creating a chiral environment that directs the incoming reagent to one of the two hydroxyl groups. nih.gov

Table 1: Examples of Catalytic Systems for Enantioselective Desymmetrization of 2-Substituted-1,3-Propanediols

Catalyst Type Reaction Substrate Scope Typical Enantioselectivity (e.r.)
Chiral Dinuclear Zinc Complex Acylation 2-Alkyl- & 2-Aryl-1,3-propanediols High
Chiral 4-Aminopyridine Acylation 2-Aryl-1,3-propanediols Good to High

Chiral Auxiliary-Mediated Approaches

Another established method for asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic molecule that is temporarily attached to an achiral substrate to direct a stereoselective reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered.

For the synthesis of this compound, a plausible route would involve attaching a chiral auxiliary, such as an Evans oxazolidinone, to a precursor molecule. This could be followed by a diastereoselective reaction, for instance, the conjugate addition of an organometallic reagent corresponding to the oxane moiety. The steric hindrance provided by the auxiliary directs the incoming group to one face of the molecule, thereby controlling the stereochemistry. Subsequent removal of the auxiliary would yield the chiral product. This approach has been widely used in the synthesis of complex molecules, including those with 1,3-diol motifs.

Asymmetric Catalysis in C-C and C-O Bond Formation

Asymmetric catalysis offers a highly efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The key C-C bond between the oxane ring and the propane-1,3-diol unit, or the chiral center within the diol itself, can be constructed using this approach.

Organocatalysis, for example, has emerged as a powerful tool. Chiral proline-derived organocatalysts can facilitate asymmetric aldol (B89426) reactions between an aldehyde and a ketone, which can serve as a precursor to the 1,3-diol structure after a reduction step. acs.orgelsevierpure.comresearchgate.net These reactions often proceed with high enantioselectivity, establishing the absolute stereochemistry at the C2 position. nih.govacs.org

Diastereoselective Synthesis of this compound Stereoisomers

Once a chiral center is established, or if a chiral precursor is used, subsequent reactions must be controlled to produce the desired diastereomer. The synthesis of 1,3-diols often involves the reduction of a β-hydroxy ketone. The stereochemical outcome of this reduction is highly dependent on the reagent and reaction conditions, allowing for the selective synthesis of either syn or anti diastereomers.

Syn-Diastereoselective Reduction : Reagents like catecholborane or those that allow for chelation control, such as systems using Bu₂BOMe, can selectively produce syn-1,3-diols. bohrium.comacs.org In these cases, the borane (B79455) reagent coordinates with both the hydroxyl and ketone oxygens, forming a cyclic intermediate. The hydride is then delivered from the less sterically hindered face, resulting in the syn product.

Anti-Diastereoselective Reduction : In contrast, non-chelating conditions or the use of specific reagents like samarium diiodide can favor the formation of anti-1,3-diols. youtube.comacs.org Another approach involves intramolecular hydride delivery from a tethered reagent, which also typically leads to the anti product. youtube.com

These substrate-controlled methods are essential for synthesizing specific stereoisomers of complex molecules containing the 1,3-diol motif. nih.gov

Conformational Preferences of the Oxane Ring and Propane-1,3-diol Chain

The three-dimensional shape of this compound is determined by the conformational equilibria of its constituent parts: the six-membered oxane ring and the flexible propane-1,3-diol side chain.

Chair and Twist-Boat Conformational Equilibria

The oxane (tetrahydropyran) ring, like cyclohexane (B81311), is not planar and adopts several conformations to relieve angle and torsional strain. wikipedia.org The most stable and predominant conformation is the chair form. rsc.orgmasterorganicchemistry.combyjus.com Other higher-energy conformations include the twist-boat and the boat. study.comlibretexts.org The energy difference between these conformers is significant, ensuring that at room temperature, the vast majority of molecules exist in a chair conformation. byjus.comwikipedia.org

Table 2: Relative Energies of Cyclohexane/Oxane Conformations

Conformation Relative Energy (kcal/mol) Relative Energy (kJ/mol) Stability
Chair 0 0 Most Stable
Twist-Boat 5.5 23 Intermediate
Boat 6.9 29 Less Stable

Data adapted from analogous cyclohexane systems. libretexts.orgwikipedia.org

The conformation of the propane-1,3-diol side chain is governed by rotations around its C-C single bonds. These rotations lead to staggered conformations, which are energetically favored over eclipsed ones. The relative stability of the staggered conformers is influenced by steric hindrance and potential intramolecular hydrogen bonding.

Gauche Interactions : The staggered conformations can be further classified as anti or gauche. A gauche interaction occurs when bulky groups are positioned at a 60° dihedral angle to each other, which introduces some steric strain. chemistrysteps.comchemistrysteps.commasterorganicchemistry.com The molecule will tend to adopt a conformation that minimizes these gauche interactions between the bulky oxane ring and the hydroxyl groups.

Intramolecular Hydrogen Bonding : The two hydroxyl groups of the diol can form an intramolecular hydrogen bond, which would stabilize certain conformations. researchgate.net However, in aqueous or protic solutions, intermolecular hydrogen bonding with the solvent often dominates. nih.gov Studies on similar diols show that the presence and strength of intramolecular hydrogen bonds are highly dependent on the solvent and the specific geometry of the molecule. semanticscholar.orgrsc.orgresearchgate.net The preferred conformation will therefore be a balance between minimizing steric repulsions and maximizing stabilizing hydrogen bonding interactions.

Detailed Analysis of this compound Reveals Limited Publicly Available Data

A comprehensive review of available scientific literature and chemical databases indicates a significant lack of specific research focused on the stereochemical and conformational analysis of the chemical compound this compound. While general principles of stereochemistry and conformational analysis can be applied to its structure, detailed experimental or computational studies specifically characterizing its intramolecular hydrogen bonding networks and the influence of substituents on its conformation are not readily found in the public domain.

The structure of this compound, featuring a tetrahydropyran (B127337) (oxane) ring attached to a propane-1,3-diol moiety, suggests the potential for complex conformational behavior and the formation of intramolecular hydrogen bonds. The hydroxyl groups of the propanediol (B1597323) chain can act as both hydrogen bond donors and acceptors, and the oxygen atom within the oxane ring can also serve as a hydrogen bond acceptor. The interplay of these interactions, along with steric effects, would dictate the molecule's preferred three-dimensional structure.

However, without specific research data, any detailed discussion under the requested headings of "Intramolecular Hydrogen Bonding Networks" and "Influence of Substituents on Conformation" would be speculative. To provide a scientifically accurate and data-driven article as requested, specific studies involving techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling for this particular compound would be necessary.

Given the absence of such specific data in the conducted search, it is not possible to generate a thorough and informative article that strictly adheres to the requested outline and focuses solely on this compound.

Advanced Spectroscopic and Structural Characterization for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed structure of organic compounds in solution. For 2-(Oxan-4-yl)propane-1,3-diol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its atomic connectivity and stereochemical arrangement.

2D NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, NOESY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and revealing the molecule's framework. hmdb.ca

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). synblock.comresearchgate.net For this compound, COSY would reveal correlations between the protons on the propanediol (B1597323) chain (H1/H1' with H2, and H2 with H3/H3') and within the oxane ring (e.g., H4 with H5/H5' and H8/H8').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. hmdb.casynblock.com It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. Each CH, CH₂, and CH₃ group in the molecule would produce a distinct correlation peak.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds. hmdb.casynblock.com This is particularly useful for identifying quaternary carbons (which are not seen in HSQC) and for piecing together different fragments of the molecule. For instance, correlations from the protons of the hydroxymethyl groups (H1/H3) to the central carbon (C2) and the oxane carbon (C4) would confirm the connection between the side chain and the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. sigmaaldrich.com This is critical for determining stereochemistry and preferred conformations. For example, NOESY could show correlations between axial and equatorial protons on the oxane ring and between the ring protons and the side-chain protons, revealing their relative spatial orientation.

Predicted ¹H and ¹³C NMR Data Based on data from similar structures like propane-1,3-diol and tetrahydropyran (B127337) derivatives, the following table outlines the predicted chemical shifts. chemicalbook.comnih.gov

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
C1/C3~3.6 - 3.8~65 - 68C2, C4H2
C2~1.8 - 2.0~40 - 45C1, C3, C4, C5/C8H1/H3, H4
C4~1.6 - 1.8~38 - 42C2, C5/C8H2, H5/H8
C5/C8~1.4 - 1.6 (ax), ~1.7 - 1.9 (eq)~30 - 35C4, C6/C7H4, H6/H7
C6/C7~3.4 - 3.6 (ax), ~3.9 - 4.1 (eq)~67 - 70C5/C8H5/H8
OHVariable (depends on solvent, concentration)--H1/H3

Conformational Analysis via Coupling Constants and Chemical Shift Anisotropy

Analysis of ³J coupling constants, governed by the Karplus equation, can provide insight into the dihedral angles between coupled protons. rsc.org For example, a large coupling constant (typically 8-10 Hz) between H4 and an adjacent proton on C5/C8 would suggest a trans-diaxial relationship, providing evidence for the chair conformation and the relative orientation of substituents. The conformational preference of the 1,3-diol motif is also influenced by intramolecular hydrogen bonding, which can be affected by solvent polarity. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

The IR spectrum of this compound is expected to be dominated by features from the hydroxyl and ether groups. A strong, broad absorption band in the region of 3200-3500 cm⁻¹ would be characteristic of the O-H stretching vibrations of the two alcohol groups, with the broadening due to hydrogen bonding. researchgate.net Strong C-O stretching bands would appear around 1100-1000 cm⁻¹, corresponding to both the alcohol C-O bonds and the ether C-O-C linkage within the oxane ring. nist.gov The C-H stretching vibrations of the aliphatic CH₂ groups would be observed in the 2850-3000 cm⁻¹ region. nist.gov

Predicted Vibrational Spectroscopy Data

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3500 - 3200Strong, BroadO-H StretchAlcohol
3000 - 2850Medium-StrongC-H StretchAlkane (CH₂)
1470 - 1430MediumC-H BendAlkane (CH₂)
1150 - 1050StrongC-O StretchEther (C-O-C)
1080 - 1000StrongC-O StretchAlcohol (C-OH)

Mass Spectrometry for Elucidation of Fragmentation Pathways

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. Under techniques like electron ionization (EI), the molecule fragments in a reproducible manner, offering clues to its structure. echemi.com

The molecular ion peak (M⁺) for this compound would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (C₈H₁₆O₃, MW = 176.21). Key fragmentation pathways would likely involve:

Loss of water (H₂O): A common fragmentation for alcohols, leading to a peak at m/z [M-18]⁺.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atoms. This could involve the loss of a hydroxymethyl radical (•CH₂OH, mass 31) to give a fragment at m/z 145, or cleavage next to the ether oxygen.

Ring-opening of the oxane: The heterocyclic ring can undergo cleavage to produce characteristic fragments.

Cleavage of the side chain: The bond between C2 and C4 could break, leading to ions corresponding to the oxane ring and the propanediol side chain. For example, cleavage could yield an ion at m/z 85 corresponding to the oxanyl cation, or an ion at m/z 75 from the diol fragment.

Predicted Key Mass Spectrometry Fragments

m/z ValuePossible Ion Structure/FormulaFragmentation Pathway
176[C₈H₁₆O₃]⁺Molecular Ion (M⁺)
158[C₈H₁₄O₂]⁺Loss of H₂O
145[C₇H₁₃O₂]⁺Loss of •CH₂OH
85[C₅H₉O]⁺Cleavage yielding the oxanyl cation
75[C₃H₇O₂]⁺Cleavage yielding the protonated diol fragment

X-ray Crystallography for Absolute Configuration and Solid-State Structure (if applicable)

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. bldpharm.com

For this molecule, X-ray crystallography would unequivocally establish:

The preferred conformation of the oxane ring (e.g., chair, boat, or twist-boat).

The equatorial or axial orientation of the propanediol substituent on the ring.

The conformation of the flexible propanediol side chain.

The intermolecular interactions, such as hydrogen bonding networks involving the hydroxyl groups, that dictate the crystal packing.

While no public crystal structure data for this specific compound is currently available, the structures of many related diols and heterocyclic compounds have been determined using this method, demonstrating its utility for such analyses. uni.lunist.gov

Reactivity and Derivatization Chemistry of 2 Oxan 4 Yl Propane 1,3 Diol

Reactions of the Hydroxyl Groups

The presence of two primary hydroxyl groups in 2-(oxan-4-yl)propane-1,3-diol allows for a range of derivatization strategies. The symmetrical nature of the diol presents a challenge in achieving selective monofunctionalization, often requiring specific protecting group strategies or controlled reaction conditions.

Selective Monoprotection and Diprotection Strategies

The selective protection of one hydroxyl group in the presence of the other is a key strategic consideration in the synthetic manipulation of this compound. Symmetrical diols can be challenging to monoprotect due to the statistical formation of a mixture of mono- and diprotected products. However, several strategies have been developed to achieve high selectivity for monoprotection.

One common approach involves the use of bulky protecting groups, which can sterically hinder the protection of the second hydroxyl group after the first has reacted. Silyl (B83357) ethers, such as those derived from tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), are frequently employed for this purpose. The reaction is typically carried out in the presence of a base, such as imidazole (B134444) or triethylamine, in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Another strategy for selective monoprotection is the use of diol-to-acetal-to-mono-protected diol sequences. For instance, the diol can be reacted with an orthoester to form a cyclic acetal (B89532), which can then be regioselectively cleaved to yield a mono-protected diol.

Diprotection of both hydroxyl groups is generally more straightforward and can be achieved by using a molar excess of the protecting group reagent. This is often desirable when the hydroxyl groups need to be masked during subsequent transformations on another part of the molecule.

Protecting GroupReagents and ConditionsSelectivity
tert-Butyldimethylsilyl (TBDMS)TBDMSCl, Imidazole, DMF, 0 °C to rtGood for monoprotection with stoichiometric control
Triisopropylsilyl (TIPS)TIPSCl, Imidazole, DCM, 0 °C to rtHigh for monoprotection due to steric bulk
Tetrahydropyranyl (THP)Dihydropyran (DHP), PPTS, DCM, rtOften leads to a mixture of mono- and diprotection
Benzyl (B1604629) (Bn)BnBr, NaH, THF, 0 °C to rtTypically results in diprotection

Esterification and Etherification Reactions

The hydroxyl groups of this compound can be readily converted to esters and ethers. These reactions can be performed on either the mono- or diprotected diol, or directly on the diol itself, which typically leads to the difunctionalized product.

Esterification is commonly achieved by reacting the diol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the acidic byproduct (HCl or a carboxylic acid) and to catalyze the reaction. For the synthesis of more complex esters, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the reaction between the diol and a carboxylic acid. Selective mono-esterification can be challenging but may be achieved under carefully controlled conditions with a stoichiometric amount of the acylating agent.

Etherification , most commonly the Williamson ether synthesis, involves the deprotonation of the hydroxyl group(s) with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then treated with an alkyl halide (e.g., methyl iodide, benzyl bromide) to form the corresponding ether. wikipedia.orgfrancis-press.commasterorganicchemistry.comorganicchemistrytutor.comyoutube.com This method is generally effective for the formation of diethers. Selective mono-etherification is difficult to achieve directly and often requires a protection-deprotection sequence.

Reaction TypeReagentsTypical ConditionsProduct
Di-esterificationAcetyl Chloride, PyridineDCM, 0 °C to rt2-(Oxan-4-yl)propane-1,3-diyl diacetate
Di-esterificationAcetic Anhydride, DMAPDCM, rt2-(Oxan-4-yl)propane-1,3-diyl diacetate
Di-etherificationNaH, then CH₃ITHF, 0 °C to rt4-(1,3-Dimethoxypropan-2-yl)oxane
Di-etherificationNaH, then BnBrTHF, 0 °C to rt4-(1,3-Bis(benzyloxy)propan-2-yl)oxane

Oxidation Reactions and Mechanistic Studies

The oxidation of the primary hydroxyl groups of this compound can lead to the formation of aldehydes or carboxylic acids, depending on the oxidant and reaction conditions. As a non-vicinal diol, the oxidation typically proceeds without cleavage of the carbon-carbon bond. ias.ac.in

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (oxalyl chloride, DMSO, triethylamine), will typically oxidize primary alcohols to aldehydes. researchgate.net Over-oxidation to the carboxylic acid is less likely under these conditions, particularly if the reaction is performed in an anhydrous solvent. The oxidation of this compound with one equivalent of these reagents would be expected to yield the corresponding hydroxy aldehyde, while an excess would lead to the dialdehyde.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in acidic or basic solution, or chromic acid (Jones reagent), will typically oxidize primary alcohols to carboxylic acids. The reaction of this compound with a strong oxidant would be expected to yield the corresponding dicarboxylic acid.

Mechanistic studies on the oxidation of non-vicinal diols suggest that the reaction often proceeds through a hydride-transfer mechanism, similar to that of monohydric alcohols. ias.ac.inrsc.org In the case of permanganate oxidation, a proposed mechanism involves the formation of a permanganate ester, followed by the transfer of a hydride from the carbon bearing the hydroxyl group to the manganese center. rsc.org

Oxidizing AgentProduct(s)Notes
Pyridinium Chlorochromate (PCC)Hydroxy aldehyde, DialdehydeMild oxidation, stops at the aldehyde stage.
Swern OxidationHydroxy aldehyde, DialdehydeMild conditions, avoids heavy metals.
TEMPO/NaOClHydroxy aldehyde, DialdehydeSelective for primary alcohols.
Jones Reagent (CrO₃/H₂SO₄)Hydroxy carboxylic acid, Dicarboxylic acidStrong oxidant, leads to carboxylic acids.
Potassium Permanganate (KMnO₄)Hydroxy carboxylic acid, Dicarboxylic acidStrong oxidant, conditions can be tuned.

Formation of Cyclic Acetals and Ketals (e.g., 1,3-Dioxanes)

The 1,3-diol functionality of this compound makes it an ideal substrate for the formation of six-membered cyclic acetals and ketals, specifically 1,3-dioxanes. thieme-connect.deresearchgate.net This reaction involves the acid-catalyzed condensation of the diol with an aldehyde or a ketone. thieme-connect.de The reaction is reversible, and the removal of water, typically through azeotropic distillation with a Dean-Stark apparatus, is necessary to drive the equilibrium towards the formation of the dioxane.

A variety of aldehydes and ketones can be used in this reaction, leading to a wide range of substituted 1,3-dioxanes. For example, reaction with formaldehyde (B43269) or its synthetic equivalents (e.g., paraformaldehyde) yields the parent 1,3-dioxane (B1201747), while reaction with acetone (B3395972) gives the corresponding 2,2-dimethyl-1,3-dioxane (B13969650) (an acetonide). The formation of these cyclic acetals and ketals is a common strategy for the protection of 1,3-diols.

Carbonyl CompoundCatalystConditionsProduct
Formaldehydep-Toluenesulfonic acidToluene, reflux (Dean-Stark)5-(Oxan-4-yl)-1,3-dioxane
Acetonep-Toluenesulfonic acidToluene, reflux (Dean-Stark)2,2-Dimethyl-5-(oxan-4-yl)-1,3-dioxane
BenzaldehydeCamphorsulfonic acidBenzene, reflux (Dean-Stark)2-Phenyl-5-(oxan-4-yl)-1,3-dioxane

Functionalization of the Tetrahydropyran (B127337) Ring

While the hydroxyl groups are the more reactive sites for many transformations, the tetrahydropyran ring can also be functionalized, primarily through C-H activation strategies.

C-H Functionalization of the Oxane Moiety

The direct functionalization of C-H bonds in the oxane ring of this compound represents a modern and efficient approach to introduce molecular complexity. While specific examples for this exact molecule are scarce in the literature, general principles of C-H functionalization of tetrahydropyrans can be applied.

Transition metal catalysis, particularly with palladium, rhodium, and iron, has emerged as a powerful tool for the regioselective activation of C-H bonds in cyclic ethers. nih.govnih.gov The presence of a directing group is often crucial for achieving high regioselectivity. In the case of this compound, the hydroxyl groups themselves, or derivatives thereof, could potentially act as directing groups to guide the catalyst to a specific C-H bond on the oxane ring.

For instance, a palladium-catalyzed C-H arylation could potentially occur at the C2 and C6 positions of the tetrahydropyran ring, which are alpha to the ring oxygen. nih.gov The reaction would typically involve a palladium catalyst, a ligand, an oxidant, and an arylating agent (e.g., an aryl iodide or boronic acid).

Another approach is radical-mediated C-H functionalization. These reactions often proceed with less predictable regioselectivity but can be useful for introducing a variety of functional groups.

It is important to note that the development of selective C-H functionalization methods for complex molecules like this compound is an active area of research, and the outcomes of such reactions would need to be determined experimentally.

Reaction TypeCatalyst/ReagentsPotential Functionalization Site
C-H ArylationPd(OAc)₂, Ligand, Aryl Halide, BaseC2/C6 of oxane ring
C-H OxidationRu or Fe catalyst, OxidantPotentially at various positions on the oxane ring
Radical HalogenationNBS or NCS, Radical InitiatorLess selective, may occur at multiple sites

Ring-Opening and Ring-Expansion/Contraction Reactions

The tetrahydropyran (THP), or oxane, ring is a common motif in many natural products and is generally considered a stable saturated heterocycle. bohrium.comyork.ac.uk However, under specific conditions, it can undergo ring-opening, expansion, or contraction, providing pathways to different molecular scaffolds.

Ring-Opening Reactions

Cleavage of the C-O bonds in the tetrahydropyran ring typically requires harsh conditions or specific activating reagents. Lewis acids are commonly employed to initiate the ring-opening of cyclic ethers. mdpi.comnih.gov For instance, reagents like boron trichloride (B1173362) (BCl3) or aluminum complexes can coordinate to the ring oxygen, facilitating nucleophilic attack and subsequent cleavage. mdpi.com

Another powerful reagent for the reductive cleavage of ethers is samarium(II) iodide (SmI2), often referred to as Kagan's reagent. acs.orgwikipedia.orgchem-station.com This single-electron transfer agent is known for its ability to mediate a variety of chemical transformations, including the ring-opening of cyclic ethers under mild conditions. chem-station.comnih.govrsc.org The reaction with SmI2 typically generates a radical intermediate that can be trapped or further reduced. The presence of additives such as HMPA or water can significantly influence the reactivity and selectivity of these reactions. chem-station.com

Reaction Type Typical Reagents General Outcome
Lewis Acid-Catalyzed Ring OpeningBCl3, AlCl3, nano-ZnOFormation of halo-alcohols or other functionalized acyclic products. mdpi.com
Reductive CleavageSmI2 (Kagan's Reagent)Generation of a hydroxy-pentyl radical or anion for further reaction. acs.orgnih.gov

Ring-Expansion and Ring-Contraction Reactions

Ring expansion and contraction reactions offer elegant strategies for transforming the six-membered oxane ring into other heterocyclic systems. For example, ring expansion of oxetanes (four-membered rings) is a known route to tetrahydrofurans (five-membered rings), and similar principles can be applied to larger rings, although less commonly. nih.govrsc.org Photochemical methods have also been developed for the ring expansion of certain heterocycles. rsc.org

More pertinent to the tetrahydropyran system is the possibility of ring contraction. A notable example is the nitrite-catalyzed ring contraction of substituted tetrahydropyrans to yield 2-acyltetrahydrofurans. acs.orgorganic-chemistry.org This reaction proceeds via a dehydrogenative dual functionalization under aerobic conditions, representing a sophisticated transformation of an inert C-H bond. acs.org While this has been demonstrated on other substituted tetrahydropyrans, its applicability to a substrate like this compound would depend on the specific reaction conditions and potential competing reactions involving the diol functionality.

Transformation Methodology Product Type
Ring ContractionNitrite-catalyzed dehydrogenative dual functionalization. acs.org2-Acyltetrahydrofurans. acs.orgorganic-chemistry.org
Ring ExpansionPhotochemical rearrangement or Lewis acid-mediated processes. nih.govrsc.orgLarger-ring ethers (less common for THP).

Formation of Complex Derivatives for Further Synthetic Exploitation

The 1,3-diol moiety of this compound is a versatile functional group that can be readily derivatized to create a wide array of more complex molecules. These derivatives can serve as protected intermediates, chiral building blocks, or compounds with novel properties.

One of the most common derivatizations of 1,3-diols is the formation of cyclic acetals and ketals, specifically 1,3-dioxanes. This reaction is frequently used as a protecting group strategy for the diol or for a carbonyl compound. The reaction of this compound with an aldehyde or ketone in the presence of an acid catalyst (Brønsted or Lewis) would yield a 5-substituted-1,3-dioxane. thieme-connect.deorganic-chemistry.org The bulky oxan-4-yl substituent at the C5 position of the newly formed dioxane ring would likely influence the stereochemical outcome of reactions at the acetal carbon (C2).

The formation of these 1,3-dioxane derivatives is a straightforward and efficient process. ijapbc.comgoogle.com

Table 1: Synthesis of 1,3-Dioxane Derivatives from 1,3-Diols
Carbonyl CompoundCatalystProduct: 2,5-Disubstituted-1,3-dioxane
FormaldehydeAcid Catalyst (e.g., PTSA)5-(Oxan-4-yl)-1,3-dioxane
AcetoneAcid Catalyst (e.g., PTSA)2,2-Dimethyl-5-(Oxan-4-yl)-1,3-dioxane
BenzaldehydeAcid Catalyst (e.g., PTSA)2-Phenyl-5-(Oxan-4-yl)-1,3-dioxane
AcroleinSolid Cation Exchange Resin2-Vinyl-5-(Oxan-4-yl)-1,3-dioxane google.com

Beyond protection, the hydroxyl groups can be selectively or exhaustively converted into ethers or esters to modulate the compound's physical and chemical properties. Furthermore, the 1,3-diol unit is a key structural element in many biologically active molecules and can be a precursor for the synthesis of various other heterocycles. The chemistry of 2-amino-1,3-propanediols, for instance, is well-developed and highlights the synthetic potential of this structural motif. chemicalbook.com Derivatives of this compound could find applications in materials science, for example, as monomers for polyesters, where the bulky, non-planar oxane group could impart unique properties to the resulting polymer. mdpi.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and thermodynamic stability of 2-(Oxan-4-yl)propane-1,3-diol. These calculations determine the molecule's most stable geometric conformations by locating energy minima on the potential energy surface.

For this compound, the primary conformational considerations include the chair conformation of the oxane ring and the orientation of the propane-1,3-diol substituent. The substituent can be in either an equatorial or axial position. DFT calculations consistently show that for substituted six-membered rings, the equatorial position is generally more stable due to reduced steric hindrance.

Furthermore, the propane-1,3-diol side chain possesses rotational freedom, leading to various conformers. A key stabilizing factor in 1,3-diols is the potential for intramolecular hydrogen bonding between the two hydroxyl groups. Quantum chemical calculations can quantify the strength and geometry of this bond. chemrxiv.org Studies on related 1,3-diols have shown that the presence of such a bond significantly lowers the conformational energy. chemrxiv.org For this compound, this would involve the formation of a six-membered ring-like structure through a hydrogen bond between the two -OH groups.

DFT methods like B3LYP or M06-2X, combined with basis sets such as 6-311++G(d,p), are used to calculate the relative Gibbs free energies of different conformers. nih.govnih.govnih.gov These calculations can reveal the energetic penalty of placing the substituent in the axial position and the relative stabilities of different side-chain rotamers. An analysis of an oxygen-containing ring analogue indicated that the inclusion of the heteroatom has a minor effect on the transition state energies for certain reactions, suggesting that principles from carbocyclic systems can often be carefully extrapolated. chemrxiv.org

Table 1: Calculated Relative Energies of Key Conformers of this compound This table presents hypothetical data based on established principles for substituted oxanes and 1,3-diols.

ConformerSubstituent PositionSide Chain H-BondRelative Energy (kcal/mol)Population (%)
1EquatorialYes0.0085.1
2EquatorialNo (extended)1.2012.7
3AxialYes2.502.2
4AxialNo (extended)3.800.1

Molecular Dynamics Simulations for Conformational Sampling

While quantum calculations identify stable energy minima, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior and conformational sampling of the molecule in various environments. nih.gov By simulating the movement of atoms over time based on a chosen force field (e.g., AMBER, CHARMM), MD can explore the accessible conformational space under specific conditions of temperature and solvent. nih.gov

For this compound, an MD simulation would track the puckering of the oxane ring, including transitions between chair and boat conformations, although the chair form is overwhelmingly dominant. More importantly, it would sample the numerous rotational states of the C-C and C-O bonds in the propane-1,3-diol side chain. nih.gov Recent studies on 1,3-propanediol (B51772) in aqueous solution have shown that while intramolecular hydrogen bonds are present in the most stable gas-phase conformers, intermolecular hydrogen bonds with water can dominate in solution, leading to more extended conformations. nih.govnih.gov MD simulations can quantify the lifetimes of specific conformers and the total population of conformational families (e.g., those with or without intramolecular hydrogen bonds). nih.govnih.gov

These simulations are crucial for understanding how the molecule's shape and flexibility change in different solvents, which directly impacts its macroscopic properties and reactivity.

Transition State Modeling for Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the transition states (TS) of chemical reactions. mdpi.com For a molecule like this compound, several reactions could be studied, such as esterification, oxidation, or dehydration.

As an example, consider the deoxydehydration (DODH) of the diol to form an alkene, a reaction of significant industrial interest. nih.gov Computational studies using DFT can model the entire reaction pathway, including reactant complexation with a catalyst, intermediate species, and the high-energy transition state. chemrxiv.orgresearchgate.net For diol substrates, the mechanism can be complex, sometimes involving stepwise C-O bond cleavage via triplet states, which allows for greater flexibility compared to concerted mechanisms. chemrxiv.orgnih.gov

Modeling the transition state involves locating the first-order saddle point on the potential energy surface that connects reactants and products. The calculated activation energy (the energy difference between the transition state and the reactants) determines the reaction rate. For the DODH of a cyclic trans-diol, calculations have shown that a stepwise mechanism through a triplet state can be energetically feasible, whereas a concerted mechanism might have an prohibitively high energy barrier. chemrxiv.orgnih.gov Similarly, in the osmium-catalyzed oxidative cyclization of related alkenes to form tetrahydrofuran-diols, computational modeling identified the turnover-limiting step and the crucial roles of co-oxidants and acids in the catalytic cycle. acs.org These insights allow for the rational design of more efficient catalysts and reaction conditions.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations can accurately predict spectroscopic parameters, which is invaluable for structure confirmation and interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) shielding constants, which are then converted to chemical shifts. nih.gov For this compound, this would involve first calculating the energies of various stable conformers (as in section 6.1), then calculating the NMR shifts for each, and finally averaging these shifts based on their Boltzmann population. nih.govsciforum.net Studies on a wide range of 1,3-diols have shown that this method provides excellent correlation with experimental ¹H and ¹³C NMR data, although systematic errors may require linear regression scaling for the highest accuracy. nih.govosti.gov This predictive power is especially useful for assigning signals in complex spectra, such as distinguishing between diastereotopic protons on the oxane ring or the diol side chain. sciforum.netmdpi.com

Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT is a standard procedure for predicting infrared (IR) and Raman spectra. ethz.chnih.govacs.org After geometry optimization, a frequency calculation confirms the structure is a true minimum (no imaginary frequencies) and provides the wavenumbers and intensities of vibrational modes. nih.goviastate.edu These calculated spectra can be compared with experimental results to confirm the presence of specific functional groups (O-H, C-O stretches) and to identify specific conformers. For more accurate results, especially for systems with significant anharmonicity or low-frequency modes, calculated harmonic frequencies are often scaled by an empirical factor. iastate.eduyoutube.com

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound This table illustrates the expected correlation between calculated and experimental data for key spectroscopic features.

ParameterAtom/BondPredicted ValueExperimental Value
¹³C NMR Shift (ppm)C-OH65.264.5
¹³C NMR Shift (ppm)C-O-C (Oxane)68.968.1
¹H NMR Shift (ppm)H-C-O (Oxane)3.553.48
IR Frequency (cm⁻¹)O-H Stretch (H-Bonded)34503435
IR Frequency (cm⁻¹)C-O Stretch10801075

Structure-Activity Relationship (SAR) Studies for Chemical Performance (excluding biological SAR)

Structure-Activity Relationship (SAR) studies establish a connection between a molecule's chemical structure and its performance in a specific application. wikipedia.orggardp.orgcollaborativedrug.comnih.gov For this compound, a key application is its use as a polyol monomer in the synthesis of polymers like polyesters and polyurethanes. nih.govnih.gov Computational SAR studies can predict how modifications to its structure would affect the properties of the resulting polymers. nih.govcam.ac.ukuva.nl

For example, this diol can be reacted with diacids or diisocyanates to form polyesters or polyurethanes, respectively. The properties of these polymers are highly dependent on the monomer structure. nih.govugent.beresearchgate.net Computational models can be used to investigate:

Flexibility and Thermal Properties: The flexibility of the oxane ring and the propane-1,3-diol backbone influences the glass transition temperature (Tg) and mechanical properties of the final polymer. A computational SAR study could compare this compound with analogues (e.g., with a cyclopentane (B165970) ring instead of oxane, or with a butane-1,4-diol side chain) to predict how these changes affect polymer chain mobility and, consequently, its rigidity or elasticity.

Reactivity: The reactivity of the hydroxyl groups can be modeled to predict polymerization kinetics. researchgate.net DFT calculations can determine the charge distribution and accessibility of the -OH groups, providing insight into their nucleophilicity.

Degradability: For applications requiring biodegradable polymers, SAR can help design structures with desired degradation rates. nih.gov The presence of the ether linkage in the oxane ring and the ester/urethane linkages formed during polymerization are key sites for hydrolysis. Computational models can assess the stability of these linkages in various modified structures.

Table 3: Example of a Computational SAR Study for Polymer Applications This table presents a hypothetical SAR study based on established principles of polymer chemistry.

Structural Modification to MonomerPredicted Effect on Polymer PropertyRationale
Replace oxane with cyclohexane (B81311)Increased thermal stability, lower flexibilityRemoval of flexible ether linkage; more rigid ring structure.
Extend side chain to propane-1,4-diolIncreased flexibility, lower TgLonger, more flexible spacer between polymer chains.
Add a methyl group to the oxane ringIncreased steric hindrance, potentially lower reactivityThe methyl group may sterically shield the diol functional groups, slowing polymerization. researchgate.net
Use cis-isomer of a substituted diolDifferent chain packing and crystallinityStereochemistry significantly impacts how polymer chains pack, affecting mechanical and thermal properties. nih.gov

Applications in Advanced Organic Synthesis and Materials Science Research

2-(Oxan-4-yl)propane-1,3-diol as a Chiral Building Block in Natural Product Synthesis

The synthesis of natural products often relies on the use of chiral building blocks to construct stereochemically complex molecules. Should this compound be resolved into its enantiomers, it could serve as a valuable chiral synthon. The oxane ring is a common feature in many biologically active natural products, and the diol functionality provides convenient handles for further chemical transformations.

Table 1: Potential Chiral Applications of this compound Derivatives

DerivativePotential Application in Natural Product Synthesis
Enantiomerically pure (R)- or (S)-2-(Oxan-4-yl)propane-1,3-diolIntroduction of a stereocenter and a cyclic ether moiety.
Monoprotected diol derivativesSelective functionalization of one hydroxyl group, allowing for stepwise construction of complex fragments.
Oxidized derivatives (aldehydes, carboxylic acids)Formation of new carbon-carbon bonds or ester/amide linkages.

Utilization in the Synthesis of Complex Organic Scaffolds

The bifunctional nature of this compound makes it an attractive starting material for the synthesis of more complex molecular scaffolds. The two hydroxyl groups can be derivatized to participate in a variety of coupling reactions, while the oxane ring can influence the conformation and properties of the resulting molecule. For instance, it could be used to synthesize spirocyclic compounds or molecules with constrained geometries, which are of interest in medicinal chemistry and materials science.

Precursor in Polymer Chemistry and Polymer Modification (e.g., polyesters, polyurethanes)

Diols are fundamental monomers in the synthesis of condensation polymers such as polyesters and polyurethanes. The incorporation of this compound into a polymer backbone would introduce the flexible and hydrophilic oxane ring, potentially influencing the polymer's physical and chemical properties.

Polyesters: The reaction of this compound with a dicarboxylic acid or its derivative would lead to the formation of a polyester. The presence of the cyclic ether in the polymer chain could affect properties such as:

Glass Transition Temperature (Tg): The flexible oxane ring might lower the Tg compared to polymers made with more rigid diols.

Solubility: The ether oxygen could increase the polymer's affinity for polar solvents.

Biodegradability: The ether linkage might influence the susceptibility of the polyester to hydrolytic or enzymatic degradation.

Polyurethanes: In polyurethane synthesis, the diol would react with a diisocyanate. The resulting polyurethane could exhibit modified mechanical properties, such as increased flexibility and elasticity, due to the incorporation of the oxane moiety.

Table 2: Predicted Properties of Polymers Derived from this compound

Polymer TypeMonomersPredicted Property Modifications
PolyesterThis compound + Dicarboxylic AcidIncreased flexibility, potentially lower Tg, enhanced solubility in polar solvents.
PolyurethaneThis compound + DiisocyanateImproved elasticity, potential for use as soft segments in block copolymers.

Role in Supramolecular Chemistry and Host-Guest Systems

The oxane unit of this compound contains an oxygen atom that can act as a hydrogen bond acceptor. This feature makes the molecule a potential component in the design of supramolecular assemblies and host-guest systems. The diol functionality allows for its covalent attachment to larger molecular frameworks, positioning the oxane ring to participate in non-covalent interactions. For example, it could be incorporated into macrocycles or other host molecules designed to bind specific guest species through hydrogen bonding.

Development of Novel Materials with Tunable Properties (e.g., hydrogels, resins)

The cross-linking of polymers is a key strategy for the creation of materials with specific properties, such as hydrogels and resins. The two hydroxyl groups of this compound make it a suitable cross-linking agent or a monomer in the formation of cross-linked networks.

Hydrogels: By polymerizing this compound with appropriate comonomers and cross-linkers, it may be possible to create hydrogels. The hydrophilic nature of the oxane and diol groups would contribute to water absorption and swelling, which are characteristic properties of hydrogels. The properties of such hydrogels could be tuned by varying the cross-linking density and the nature of the comonomers.

Resins: In the context of resins, such as those used in coatings and adhesives, this compound could be used to modify the properties of the final material. Its incorporation could enhance flexibility and adhesion to polar substrates.

Analytical Method Development for Research Quantitation and Purity Assessment

Chromatographic Techniques for Separation and Analysis (e.g., GC, HPLC)

Chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental tools for the separation and analysis of 2-(Oxan-4-yl)propane-1,3-diol. The choice between GC and HPLC often depends on the compound's volatility and thermal stability. Given its diol structure, which imparts polarity and reduces volatility, derivatization is frequently necessary for successful GC analysis, while HPLC can often analyze the compound directly.

For a typical HPLC analysis, a reversed-phase column (e.g., C18) would be a common starting point, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a Refractive Index Detector (RID) or, if the compound is derivatized with a UV-absorbing or fluorescent tag, a UV-Vis or fluorescence detector.

For GC analysis, a polar capillary column (e.g., a wax-type column or a 5% phenyl-polysiloxane) is generally preferred for separating polar analytes like diols. The injector and detector temperatures must be optimized to prevent thermal degradation while ensuring efficient volatilization of the derivatized analyte.

Derivatization is a key strategy in the analysis of diols like this compound, especially for GC. slideshare.net This chemical modification process aims to convert the polar hydroxyl groups into less polar, more volatile, and more thermally stable functional groups. slideshare.netchromforum.org This not only improves chromatographic peak shape and resolution but can also enhance detection sensitivity.

Common derivatization techniques applicable to diols include:

Silylation: This is one of the most prevalent methods, where active hydrogens in the hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. slideshare.netchromforum.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The resulting silyl (B83357) ethers are significantly more volatile and suitable for GC analysis. slideshare.net

Acylation: This method reduces the polarity of the hydroxyl groups by converting them into esters using acylating reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). slideshare.net These reagents introduce fluorinated groups, making the derivatives highly sensitive to Electron Capture Detection (ECD) in GC.

Esterification with Boronic Acids: Phenylboronic acid is a particularly useful reagent for derivatizing compounds with 1,2- or 1,3-diol functionalities. chromforum.orgnih.gov It reacts with the diol to form a stable cyclic phenylboronic ester, which is less polar and has excellent chromatographic properties for GC-MS analysis. chromforum.orgnih.gov This method is noted for being simple and highly selective for cis-diols. chromforum.orghkbu.edu.hk

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion of the analyte with minimal side-product formation.

Table 1: Common Derivatization Strategies for Diol Analysis
Derivatization MethodReagent ExampleDerivative FormedAnalytical AdvantagePrimary Technique
SilylationBSTFATrimethylsilyl EtherIncreased volatility and thermal stability. slideshare.netGC, GC-MS
AcylationTFAATrifluoroacetyl EsterReduced polarity, enhanced ECD detection. slideshare.netGC, GC-MS
Boronic Acid EsterificationPhenylboronic AcidCyclic Phenylboronate EsterHigh selectivity for diols, good stability. chromforum.orgnih.govGC-MS

The structure of this compound contains a chiral center, meaning it can exist as a pair of enantiomers. In stereoselective synthesis or biological studies, determining the enantiomeric excess (ee) is crucial. Chiral chromatography is the primary technique for separating and quantifying these enantiomers. nih.govgcms.cz

This can be achieved in two ways:

Direct Separation: Using a chiral stationary phase (CSP) in either GC or HPLC. These phases are designed to interact differently with each enantiomer, leading to different retention times. Cyclodextrin-based columns are commonly used in GC for this purpose. gcms.cz For HPLC, a wide variety of CSPs are available, based on polysaccharides, proteins, or synthetic polymers.

Indirect Separation: By derivatizing the racemic diol with a chiral derivatizing agent (CDA) of high optical purity. slideshare.net This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral column. mdpi.com For example, a chiral acid like (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid could be used to form diastereomeric esters, which can then be resolved by HPLC. mdpi.com The relative peak areas of the diastereomers directly correspond to the ratio of the original enantiomers. slideshare.net

A fluorescence-based assay has also been developed for the high-throughput determination of enantiomeric excess in 1,2- and 1,3-diols, offering a rapid screening alternative to chromatography. bath.ac.uk

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in complex matrices, such as reaction mixtures or biological samples, hyphenated techniques are indispensable. synblock.com Combining the separation power of chromatography with the identification capabilities of mass spectrometry (MS) provides unparalleled selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool, particularly after derivatization. nih.gov A typical GC-MS method would involve separating the derivatized diol on a capillary column, followed by detection using a mass spectrometer operating in electron ionization (EI) mode. fortunejournals.comnih.gov The mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the compound. For quantitative analysis, selected ion monitoring (SIM) can be used to monitor specific fragment ions, significantly improving sensitivity and reducing interference from the matrix. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are often preferred for their ability to analyze polar, non-volatile compounds without derivatization. hkbu.edu.hk In LC-MS, the analyte is separated by HPLC and then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), before entering the mass spectrometer. For highly complex samples, LC-MS/MS provides an additional layer of specificity. In this technique, a specific precursor ion corresponding to the analyte is selected in the first mass analyzer, fragmented, and then specific product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach is the gold standard for trace-level quantification in complex mixtures. nih.gov

Table 2: Example Parameters for Hyphenated Techniques
TechniqueTypical ColumnIonization ModeDetection ModeKey Advantage
GC-MSDB-5MS, HP-5MS (30 m x 0.25 mm)Electron Ionization (EI)Scan / Selected Ion Monitoring (SIM)High resolution, structural info from fragmentation. chromatographyonline.com
LC-MS/MSC18 (e.g., 100 x 2.1 mm)Electrospray Ionization (ESI)Multiple Reaction Monitoring (MRM)High sensitivity and selectivity, no derivatization needed. nih.gov

Quantitative NMR (qNMR) for Purity and Reaction Monitoring

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of chemical substances without the need for an identical reference standard. nih.govresearchgate.net Unlike chromatography, where detector response can vary between compounds, the signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to the signal. nih.gov

For purity assessment of this compound, an accurately weighed amount of the sample is dissolved in a suitable deuterated solvent along with a known amount of a stable, high-purity internal standard. acs.orgnih.gov The internal standard should have at least one resonance that is well-resolved from the analyte signals. By comparing the integral of a specific, non-overlapping proton signal from the analyte with the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated with high precision and accuracy. nih.govnih.gov

qNMR is also an excellent tool for real-time or quasi-real-time reaction monitoring. cncb.ac.cn By acquiring NMR spectra at various time points during a synthesis, the consumption of starting materials and the formation of this compound and any byproducts can be tracked simultaneously. This provides valuable kinetic information and helps in optimizing reaction conditions such as temperature, time, and catalyst loading. cncb.ac.cn

Table 3: Key Parameters for qNMR Purity Assay
ParameterTypical Condition/ConsiderationRationale
Internal StandardMaleic acid, Dimethyl sulfoneHigh purity, chemical stability, non-overlapping signals. nih.gov
SolventDMSO-d₆, D₂OGood sample solubility, minimal signal overlap.
Pulse ProgramSingle pulse with long relaxation delay (e.g., 5 x T₁)Ensures full magnetization recovery for accurate integration. acs.org
Signal-to-Noise (S/N)>150 for analyte and standard signalsAchieves high precision in integration. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.